2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDAM is a synthetic compound that belongs to the class of acetonitriles and is used as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to a decrease in the levels of triglycerides and cholesterol in the blood. This compound has also been shown to have a beneficial effect on the cardiovascular system by improving blood flow and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its high purity and stability, which makes it an ideal compound for studying the effects of specific chemical compounds on biological processes. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research projects.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile. One potential area of research is the development of new synthetic methods for the production of this compound and related compounds. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Synthesemethoden
The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with morpholine and acetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound as the final product.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Eigenschaften
Molekularformel |
C14H16N2O3 |
---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C14H16N2O3/c15-10-12(16-3-5-17-6-4-16)11-1-2-13-14(9-11)19-8-7-18-13/h1-2,9,12H,3-8H2 |
InChI-Schlüssel |
STUQHYWSYCEMQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.